5-Chloro-2-nitrobenzonitrile

Übersicht

Beschreibung

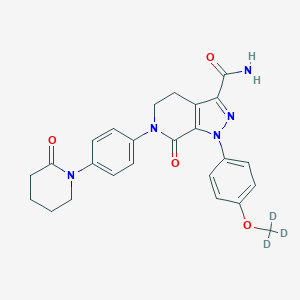

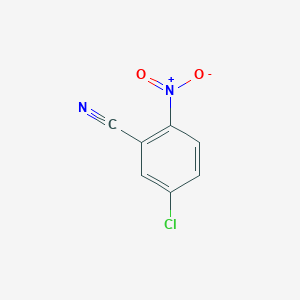

5-Chloro-2-nitrobenzonitrile is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is part of the o-nitrobenzonitriles family, which are known for their reactivity and usefulness in synthesizing other chemical compounds. The structure of 5-Chloro-2-nitrobenzonitrile has been determined through crystallography, revealing its molecular geometry and the presence of intramolecular interactions that may suggest a propensity for nucleophilic attack on the nitrile carbon atom .

Synthesis Analysis

The synthesis of related nitrobenzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds such as benzoic acid or vanillin. For instance, the synthesis of 3,5-dinitrobenzonitrile from benzoic acid includes nitration, esterification, amination, and dehydration steps . Although the specific synthesis of 5-Chloro-2-nitrobenzonitrile is not detailed in the provided papers, similar methodologies could be applied, with appropriate modifications to introduce the chlorine and nitro groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The crystal structure of 5-Chloro-2-nitrobenzonitrile has been elucidated, showing that it crystallizes in a monoclinic system with specific geometric parameters. The intramolecular distances between the nitro oxygen atoms and the adjacent nitrile carbon atom are notably short, which could indicate a potential for nucleophilic attack. This structural feature is supported by molecular orbital calculations, suggesting a significant nO1 → π*CN delocalization energy .

Chemical Reactions Analysis

The reactivity of o-nitrobenzonitriles, including 5-Chloro-2-nitrobenzonitrile, is characterized by their ability to undergo various chemical transformations. These compounds can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups that activate the nitrile carbon for attack. Additionally, the nitro group can be reduced to an amino group, providing a pathway to further functionalize the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. Vibrational spectroscopy studies, including FT-IR and Raman, have been conducted to understand the vibrational modes of these molecules. Theoretical calculations complement these experimental techniques to provide a comprehensive understanding of the vibrational frequencies and geometric parameters. These studies are crucial for identifying functional groups and predicting the reactivity of the compound . The thermodynamic properties of these compounds have also been computed, which are valuable for understanding their stability and reactivity under different temperature conditions .

Wissenschaftliche Forschungsanwendungen

Vibrational Spectra and Thermodynamics

Vibrational Spectra and Analysis : 5-Chloro-2-nitrobenzonitrile has been subject to detailed vibrational spectral analysis. Studies involving laser Raman and FTIR spectra have provided insights into the molecule's vibrational assignments and potential energy distributions. Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds (Rastogi et al., 2009).

Thermodynamics and Transition Studies : Thermophysical behavior of nitrobenzonitriles, including 5-Chloro-2-nitrobenzonitrile, has been studied to understand the fusion processes and phase transitions of these compounds. This is essential for their application in various chemical processes and synthesis (Jiménez et al., 2002).

Chemical Synthesis and Catalysis

Novel Synthesis Routes : Innovative synthetic routes involving 5-Chloro-2-nitrobenzonitrile have been explored, resulting in the formation of novel compounds such as benzoxazine derivatives. These advancements are pivotal for expanding the scope of chemical synthesis and discovering new pharmacologically active molecules (Li et al., 2006).

Catalysis in Chemical Fixation of CO2 : The compound has been used in studies exploring the catalytic fixation of CO2, demonstrating its potential role in carbon capture and utilization technologies, which are crucial for addressing climate change (Kimura et al., 2012).

Molecular and Spectroscopic Analysis

Molecular Structure and Spectroscopic Analysis : Detailed molecular structure analysis and spectroscopic studies of derivatives of 5-Chloro-2-nitrobenzonitrile have been conducted. These studies are fundamental for understanding the electronic structure and reactivity of such compounds, which is critical in material science and drug design (Jukić et al., 2010).

Electron-Withdrawing Effects and Structural Insights : Studies have focused on understanding how electron-withdrawing groups like nitro and nitrile affect the molecular structure of benzonitriles. This knowledge is vital for designing molecules with specific electronic properties for use in electronic devices or as pharmaceuticals (Graneek et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been used as a synthetic intermediate in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines .

Mode of Action

It is known to participate in condensation reactions to form 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines . These reactions involve the interaction of 5-Chloro-2-nitrobenzonitrile with other compounds, leading to changes in its chemical structure.

Biochemical Pathways

The compound’s role as a synthetic intermediate suggests that it may be involved in various chemical reactions and pathways, particularly those leading to the synthesis of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines .

Result of Action

It has been used in the synthesis of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines , which suggests that it may contribute to the biological activities of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzonitrile. For instance, the use of ionic liquid as a recycling agent in the synthesis of benzonitrile (a similar compound) has been shown to simplify the separation process, eliminate the use of metal salt catalysts, and prevent the release of inorganic acid . This suggests that the reaction environment can significantly impact the efficiency and greenness of reactions involving 5-Chloro-2-nitrobenzonitrile.

Eigenschaften

IUPAC Name |

5-chloro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWJUEZFOUOUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188219 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-nitrobenzonitrile | |

CAS RN |

34662-31-2 | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Chloro-2-nitrobenzonitrile in the synthesis of folate antagonists?

A1: 5-Chloro-2-nitrobenzonitrile serves as a crucial starting material in synthesizing a variety of 2,4-diaminoquinazoline derivatives, some of which demonstrate potent antifolate activity. [, , , , ] This compound readily reacts with various nucleophiles, such as mercaptoheterocycles or thiophenols, to introduce substituents at the 5-position. [, , ] Subsequent reduction of the nitro group and cyclization with chloroformamidine hydrochloride yield the desired 2,4-diaminoquinazoline core. [, , ]

Q2: How does the structure of 5-Chloro-2-nitrobenzonitrile contribute to its reactivity?

A2: The presence of both the electron-withdrawing nitro group and the chlorine atom in the molecule influences its reactivity. The nitro group at the 2-position activates the molecule towards nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 5-position, which is crucial for building diverse quinazoline analogs. [, , ]

Q3: Has the crystal structure of 5-Chloro-2-nitrobenzonitrile been determined, and if so, what insights does it provide?

A3: Yes, the crystal structure of 5-Chloro-2-nitrobenzonitrile has been elucidated. [] Interestingly, the structure reveals a short intramolecular distance between one of the nitro oxygen atoms and the adjacent nitrile carbon atom. [] This observation, coupled with molecular distortions, suggests a potential for intramolecular nucleophilic attack by the oxygen atom on the electrophilic nitrile carbon. [] This structural feature could be relevant for understanding its reactivity and potential for further modifications.

Q4: Are there any Structure-Activity Relationship (SAR) studies related to 5-Chloro-2-nitrobenzonitrile derivatives as antifolates?

A4: While the provided research primarily focuses on the synthesis and initial biological evaluation of various 2,4-diaminoquinazoline derivatives derived from 5-Chloro-2-nitrobenzonitrile, several studies highlight the impact of structural modifications on the biological activity of the resulting compounds. For example, researchers observed that introducing specific arylthio substituents at the 6-position of the quinazoline ring leads to potent antimalarial and antibacterial effects. [] This finding underscores the importance of the substituent at the 6-position, which originates from modifications introduced at the 5-position of 5-Chloro-2-nitrobenzonitrile during the synthesis process. Further research exploring a broader range of substituents and their impact on biological activity is necessary to establish comprehensive SAR.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)